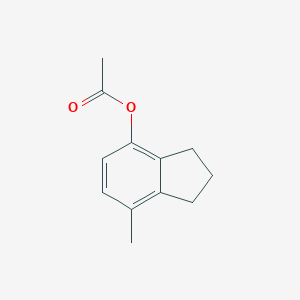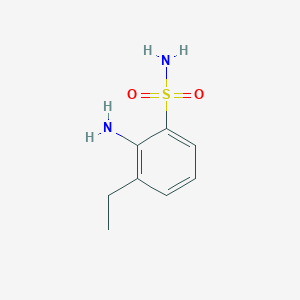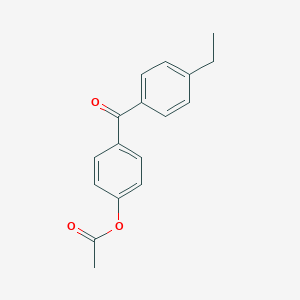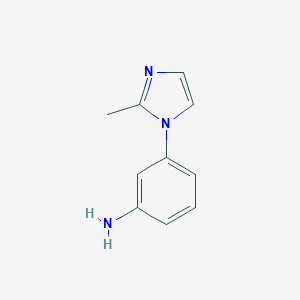![molecular formula C11H13NO B070351 N-[(E)-2-phenylethenyl]propanamide CAS No. 176242-70-9](/img/structure/B70351.png)
N-[(E)-2-phenylethenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-2-phenylethenyl]propanamide, also known as trans-cinnamamide, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular formula of C9H9NO and a molecular weight of 147.18 g/mol. Trans-cinnamamide is a derivative of cinnamic acid and is synthesized through a simple process.
Mecanismo De Acción
The mechanism of action of N-[(E)-2-phenylethenyl]propanamideamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Trans-cinnamamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can reduce pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-cinnamamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable and can be stored for long periods of time without degradation. However, it has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for research on N-[(E)-2-phenylethenyl]propanamideamide. One area of research could be the development of new pharmaceuticals based on N-[(E)-2-phenylethenyl]propanamideamide. It could also be used in the development of new materials with unique properties. Additionally, further studies could be done on the mechanism of action of N-[(E)-2-phenylethenyl]propanamideamide and its physiological effects.
Métodos De Síntesis
Trans-cinnamamide can be synthesized through the reaction of cinnamic acid with ammonia. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Trans-cinnamamide has been widely used in scientific research due to its various applications. It has been used as a reactant in the synthesis of various organic compounds such as cinnamoylcholine, cinnamoylferrocene, and cinnamoyl-β-alanine. It has also been used as a starting material for the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
176242-70-9 |
|---|---|
Nombre del producto |
N-[(E)-2-phenylethenyl]propanamide |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-[(E)-2-phenylethenyl]propanamide |
InChI |
InChI=1S/C11H13NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,12,13)/b9-8+ |
Clave InChI |
SCVPPKPFABKDPN-CMDGGOBGSA-N |
SMILES isomérico |
CCC(=O)N/C=C/C1=CC=CC=C1 |
SMILES |
CCC(=O)NC=CC1=CC=CC=C1 |
SMILES canónico |
CCC(=O)NC=CC1=CC=CC=C1 |
Sinónimos |
Propanamide, N-(2-phenylethenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



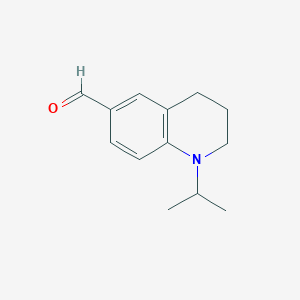
![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
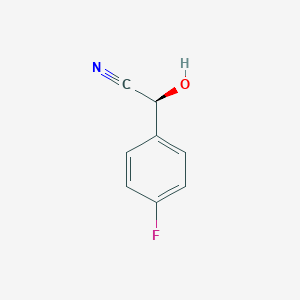
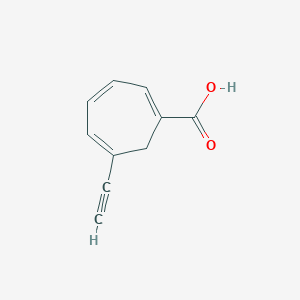
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
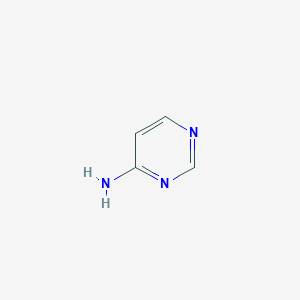
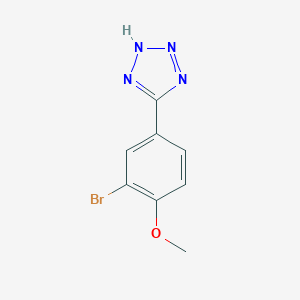
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
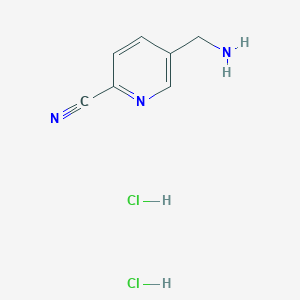
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
